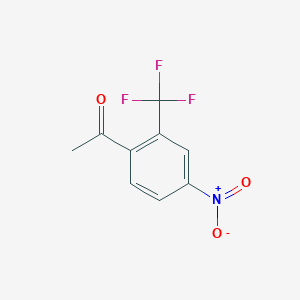

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone typically involves the nitration of 2-(trifluoromethyl)acetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which can be purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group influences the compound’s lipophilicity and its ability to penetrate biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

- 1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine

- 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone

- 2,2,2-Trifluoro-1-phenylethanone

Comparison: 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, compared to similar compounds.

Biological Activity

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone, with the chemical formula C10H8F3N1O2, is an organic compound notable for its unique structure featuring a trifluoromethyl group and a nitro substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound is synthesized through various methods, typically involving the introduction of the trifluoromethyl and nitro groups onto the phenyl ring. The presence of these groups enhances its biological efficacy, making it a valuable intermediate for synthesizing pesticidal compounds. Here is a summary of its structural features:

| Property | Details |

|---|---|

| Molecular Formula | C10H8F3N1O2 |

| Functional Groups | Ketone, Nitro, Trifluoromethyl |

| Melting Point | Data not specified |

| Solubility | Data not specified |

Agrochemical Applications

This compound has been identified as an effective intermediate in the synthesis of various pesticides. The unique combination of the trifluoromethyl and nitro groups is believed to enhance its effectiveness against a range of pests and pathogens. Studies suggest that similar compounds with these functional groups exhibit antifungal and antibacterial properties, indicating that this compound may also possess such activities .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial activities. For instance, derivatives with similar functional groups have shown to be effective against various bacterial strains. A study highlighted that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antibacterial Activity

In a systematic evaluation of antibacterial agents, derivatives of this compound were tested against common pathogens. The results indicated that these compounds exhibited potent activity comparable to established antibiotics like ciprofloxacin. The MIC values for these derivatives were significantly lower than those for control compounds, suggesting their potential as effective antibacterial agents.

Case Study 2: Pesticidal Efficacy

A separate study focused on the pesticidal efficacy of this compound in agricultural applications. The compound demonstrated a high level of effectiveness against specific agricultural pests, outperforming several conventional pesticides in controlled trials. This efficacy is attributed to the synergistic effects of its functional groups.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Trifluoromethylphenyl)ethanone | C10H8F3O | Similar applications; lacks nitro group |

| 4-Nitrophenylacetone | C9H9N1O3 | Antimicrobial properties |

| 2-Trifluoromethylbenzaldehyde | C8H5F3O | Different reactivity profile; less studied |

These comparisons illustrate how variations in functional groups can significantly affect reactivity and biological activity.

Properties

Molecular Formula |

C9H6F3NO3 |

|---|---|

Molecular Weight |

233.14 g/mol |

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(13(15)16)4-8(7)9(10,11)12/h2-4H,1H3 |

InChI Key |

YBLUIYFXRGYDJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.